molecular formula C24H21NOS B14435117 1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl- CAS No. 80269-68-7

1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl-

Cat. No.: B14435117
CAS No.: 80269-68-7
M. Wt: 371.5 g/mol
InChI Key: GBZBNLPGBPGWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl- is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the spiro compounds family, which are known for their distinctive ring systems where two rings share a single atom. The presence of sulfur (thia) and nitrogen (aza) in the spirocyclic framework adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl- typically involves multi-step organic reactions. This reaction yields the spiro compound with a high yield of 70% . Another method involves the photochemical reaction of olefins with carbene, resulting in the formation of the spiro compound through a [1 + 2] cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The spirocyclic structure allows for nucleophilic substitution reactions at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted spiro compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl- involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. The presence of sulfur and nitrogen atoms enhances its ability to form hydrogen bonds and other interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Thia-4-azaspiro[23]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl- stands out due to its unique combination of sulfur and nitrogen in the spirocyclic framework, which imparts distinct chemical and biological properties

Properties

CAS No.

80269-68-7

Molecular Formula

C24H21NOS

Molecular Weight

371.5 g/mol

IUPAC Name

2,2-dimethyl-4,4,6-triphenyl-1-thia-6-azaspiro[2.3]hexan-5-one

InChI

InChI=1S/C24H21NOS/c1-22(2)24(27-22)23(18-12-6-3-7-13-18,19-14-8-4-9-15-19)21(26)25(24)20-16-10-5-11-17-20/h3-17H,1-2H3

InChI Key

GBZBNLPGBPGWKV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(S1)C(C(=O)N2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.